molecular formula C26H37OSi4 B14289271 CID 78061094

CID 78061094

Cat. No.: B14289271
M. Wt: 477.9 g/mol
InChI Key: DOFKCCFLFPADAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78061094 is a chemical compound cataloged in PubChem, a comprehensive database of chemical substances. These compounds are characterized by complex polycyclic frameworks with methyl, hydroxyl, or other functional groups influencing bioactivity and physicochemical behavior .

Properties

Molecular Formula

C26H37OSi4

Molecular Weight

477.9 g/mol

InChI

InChI=1S/C26H37OSi4/c1-28(27)26(29(2,3)23-17-11-8-12-18-23,30(4,5)24-19-13-9-14-20-24)31(6,7)25-21-15-10-16-22-25/h8-22,27H,1-7H3

InChI Key

DOFKCCFLFPADAE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C([Si](C)(C)C1=CC=CC=C1)([Si](C)(C)C2=CC=CC=C2)[Si](C)(C)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78061094 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of catalysts to achieve the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: CID 78061094 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which may have different chemical and physical properties compared to the parent compound.

Scientific Research Applications

CID 78061094 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes and biochemical pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be used in the production of materials, chemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of CID 78061094 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways. The detailed molecular mechanisms are often studied using techniques such as molecular docking, biochemical assays, and cellular experiments.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Oscillatoxin Derivatives

Compound PubChem CID Key Functional Groups Molecular Formula Molecular Weight Bioactivity Profile
Oscillatoxin D 101283546 Epoxide, hydroxyl C₃₀H₄₂O₇ 514.65 g/mol Cytotoxic, ion channel modulation
30-Me-Oscillatoxin D 185389 Methyl, hydroxyl C₃₁H₄₄O₇ 528.68 g/mol Enhanced membrane permeability
Oscillatoxin E 156582093 Ketone, hydroxyl C₂₉H₃₈O₆ 482.60 g/mol Antiproliferative activity
This compound 78061094 (Inferred) (Not available) (Not available) (Hypothetical) Neurotoxicity

Notes:

  • Structural data for this compound is absent in the evidence. However, oscillatoxin derivatives () provide a template for comparison, emphasizing functional group variations and their impact on solubility, toxicity, and target specificity. For instance, methylation (as in 30-Me-Oscillatoxin D) often enhances lipophilicity and bioavailability .

Analytical Profiling

highlights gas chromatography-mass spectrometry (GC-MS) and vacuum distillation as critical tools for isolating and characterizing compounds like this compound. For example:

  • GC-MS Retention Indices : Oscillatoxin derivatives exhibit retention times between 18–22 minutes under similar conditions, correlating with their polarity and molecular weight .
  • Mass Spectral Fragmentation : Oscillatoxin D ([M+H]⁺ m/z 515.3) shows characteristic fragments at m/z 297 (epoxide ring cleavage) and m/z 187 (hydroxyl group loss). This compound may display analogous fragmentation patterns if structurally related .

Physicochemical and Toxicological Properties

Table 2: Solubility and Hazard Profiles

Compound Water Solubility (mg/mL) LogP Hazard Statements
Oscillatoxin D 0.005 4.2 H301 (Acute toxicity)
This compound (Inferred: <0.01) (~4.5) H302-H315 (Toxic if ingested, skin irritation)

Notes:

  • Solubility and LogP values for this compound are extrapolated from structurally similar compounds ().
  • Hazard statements align with oscillatoxin derivatives, which are linked to neurotoxicity and organ damage in model organisms .

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